molecular formula C6H7NO2 B6237462 4-ethyl-1,3-oxazole-5-carbaldehyde CAS No. 1554168-19-2

4-ethyl-1,3-oxazole-5-carbaldehyde

Cat. No.: B6237462
CAS No.: 1554168-19-2
M. Wt: 125.1
InChI Key:
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Description

4-Ethyl-1,3-oxazole-5-carbaldehyde is a heterocyclic organic compound featuring an oxazole ring substituted with an ethyl group at the fourth position and an aldehyde group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,3-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under acidic conditions, which facilitates the formation of the oxazole ring . The reaction is often carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed:

    Oxidation: 4-Ethyl-1,3-oxazole-5-carboxylic acid.

    Reduction: 4-Ethyl-1,3-oxazole-5-methanol.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-1,3-oxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    4-Methyl-1,3-oxazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    4-Phenyl-1,3-oxazole-5-carbaldehyde: Contains a phenyl group, leading to different chemical properties and applications.

    4-Isopropyl-1,3-oxazole-5-carbaldehyde: Features an isopropyl group, affecting its steric and electronic properties.

Uniqueness: 4-Ethyl-1,3-oxazole-5-carbaldehyde is unique due to the presence of the ethyl group, which influences its reactivity and the types of derivatives that can be synthesized. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1554168-19-2

Molecular Formula

C6H7NO2

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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